2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol
CAS No.: 133562-26-2
Cat. No.: VC21209230
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 133562-26-2 |
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Molecular Formula | C10H13NO |
Molecular Weight | 163.22 g/mol |
IUPAC Name | 2-(aminomethyl)-1,3-dihydroinden-2-ol |
Standard InChI | InChI=1S/C10H13NO/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4,12H,5-7,11H2 |
Standard InChI Key | XBYIWCFPKUDVOF-UHFFFAOYSA-N |
SMILES | C1C2=CC=CC=C2CC1(CN)O |
Canonical SMILES | C1C2=CC=CC=C2CC1(CN)O |
Introduction
Chemical Structure and Identification
Molecular Structure
2-(Aminomethyl)-2,3-dihydro-1H-inden-2-ol features a bicyclic structure consisting of a benzene ring fused to a five-membered ring. The molecule contains two key functional groups:
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A hydroxyl (-OH) group at the 2-position of the indane skeleton
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An aminomethyl (-CH₂NH₂) group also at the 2-position
This arrangement creates a tertiary carbon center at position 2, bearing both the hydroxyl and aminomethyl groups.
Chemical Identifiers
The compound can be identified using several standard chemical identifiers as shown in the table below:
Identifier Type | Value |
---|---|
Molecular Formula | C₁₀H₁₃NO |
Molecular Weight | 163.22 g/mol |
SMILES | C1C2=CC=CC=C2CC1(CN)O |
InChI | InChI=1S/C10H13NO/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4,12H,5-7,11H2 |
InChIKey | XBYIWCFPKUDVOF-UHFFFAOYSA-N |
The compound is also available as a hydrochloride salt with the name 2-(aminomethyl)-2,3-dihydro-1H-inden-2-olhydrochloride .
Physical and Chemical Properties
Physical Characteristics
Property | Value |
---|---|
Physical State | Likely a solid at room temperature |
Predicted CCS [M+H]⁺ | 133.8 Ų |
Predicted CCS [M+Na]⁺ | 144.6 Ų |
Predicted CCS [M+NH₄]⁺ | 144.8 Ų |
Predicted CCS [M+K]⁺ | 138.2 Ų |
Predicted CCS [M-H]⁻ | 136.4 Ų |
Predicted CCS [M+Na-2H]⁻ | 140.6 Ų |
Predicted CCS [M]⁺ | 136.1 Ų |
Predicted CCS [M]⁻ | 136.1 Ų |
These collision cross section (CCS) values represent the effective area for the interaction of the molecule with other species and are useful in mass spectrometry analysis .
Chemical Reactivity
The chemical reactivity of 2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol is primarily determined by its functional groups:
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The hydroxyl group (-OH) can participate in hydrogen bonding and undergo typical alcohol reactions such as esterification, oxidation, and dehydration.
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The primary amine (-CH₂NH₂) can engage in numerous reactions including:
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Nucleophilic substitution
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Amide formation
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Imine formation with aldehydes and ketones
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Salt formation with acids (as evidenced by the existence of the hydrochloride salt)
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The tertiary carbon bearing both functional groups may exhibit specific reactivity patterns due to steric factors and electronic effects.
Structural Comparisons with Related Compounds
Comparison with Aminoindanol Derivatives
2-(Aminomethyl)-2,3-dihydro-1H-inden-2-ol differs structurally from other aminoindanol derivatives found in the literature:
Compound | Key Structural Difference |
---|---|
(1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol | Amino group at position 1, hydroxyl at position 2 |
(1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol | Amino group at position 2, hydroxyl at position 1 |
2-(Aminomethyl)-2,3-dihydro-1H-inden-1-one | Contains a ketone at position 1 instead of a hydroxyl at position 2 |
The 1-amino-2-indanol derivatives (such as those with CAS numbers 74165-73-4 and 163061-74-3) have been more extensively studied and documented compared to 2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol .
Structural Features and Stereochemistry
Research Status and Future Directions
Current Research Gaps
The search results indicate limited specific research on 2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol compared to related aminoindanol derivatives. This suggests several research opportunities:
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Development of efficient synthetic routes
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Comprehensive characterization of physical and chemical properties
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Exploration of biological activities and pharmaceutical applications
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Investigation of catalytic properties
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